molecular formula C12H23ClN2O B2701659 N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride CAS No. 1909337-81-0

N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride

Cat. No.: B2701659
CAS No.: 1909337-81-0
M. Wt: 246.78
InChI Key: KZEGUBSYHTZLCW-UHFFFAOYSA-N
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Description

N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride is a useful research compound. Its molecular formula is C12H23ClN2O and its molecular weight is 246.78. The purity is usually 95%.
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Scientific Research Applications

Diversity-oriented Synthesis of Azaspirocycles

Research led by Wipf, Stephenson, and Walczak (2004) demonstrates the utility of N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride in the diversity-oriented synthesis of azaspirocycles. Multicomponent condensation involving N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane provided access to omega-unsaturated dicyclopropylmethylamines. These compounds were further converted into heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes through selective ring-closing metathesis, epoxide opening, or reductive amination, highlighting their significance in chemistry-driven drug discovery Wipf, P., Stephenson, C. R. J., & Walczak, M. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009-3012.

Synthesis and CLOGP Correlation of Imidooxy Anticonvulsants

Farrar et al. (1993) explored the anticonvulsant activity of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, employing this compound. Their study utilized the Topliss structure activity and Craig plot analytical approaches, along with semiempirical methods, to correlate physicochemical parameters with anticonvulsant activity, revealing significant insights into the design of more effective anticonvulsant drugs Farrar, V. et al. (1993). Synthesis and CLOGP correlation of imidooxy anticonvulsants. Journal of Medicinal Chemistry, 36(23), 3517-3525.

Azaspirane and Human Multiple Myeloma Cell Growth Inhibition

Research by Hamasaki et al. (2005) identifies Azaspirane (Atiprimod) as a compound that significantly inhibits human multiple myeloma cell growth. While this study focuses on a related compound, it underscores the potential of azaspiro structures, similar to this compound, in inhibiting cancer cell growth and inducing apoptosis, offering a promising avenue for cancer therapy development Hamasaki, M. et al. (2005). Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in vitro and in vivo. Blood, 105(11), 4470-4476.

Innovative Scaffolds for Drug Discovery

Chalyk et al. (2017) contributed to the development of new drug discovery scaffolds by synthesizing 6-azaspiro[4.3]alkanes, showcasing the versatility and potential of using azaspiro compounds in creating innovative molecules for pharmacological applications. This work demonstrates the ongoing exploration and application of azaspiro compounds in medicinal chemistry Chalyk, B. A. et al. (2017). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. European Journal of Organic Chemistry, 2017, 4530-4542.

Properties

IUPAC Name

N-(5-azaspiro[3.5]nonan-8-yl)butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c1-2-4-11(15)14-10-5-8-13-12(9-10)6-3-7-12;/h10,13H,2-9H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEGUBSYHTZLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1CCNC2(C1)CCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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